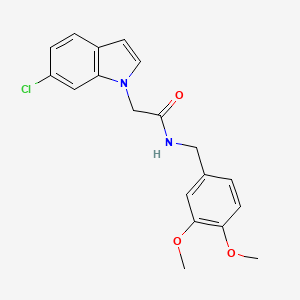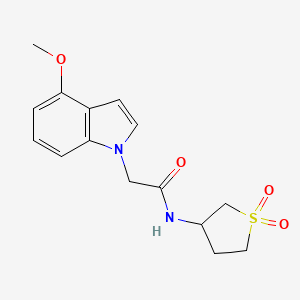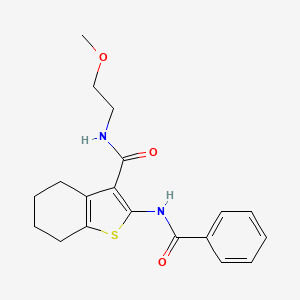
2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Chlorination: The indole core is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated indole is acylated with 3,4-dimethoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the indole nitrogen, leading to reduced forms of the compound.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could yield various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide: Lacks the chloro group at the 6-position.
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide: Has a bromo group instead of a chloro group.
2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Has a phenyl group instead of a benzyl group.
Uniqueness
The presence of the chloro group at the 6-position and the 3,4-dimethoxybenzyl group makes 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide unique. These structural features can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C19H19ClN2O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-17-6-3-13(9-18(17)25-2)11-21-19(23)12-22-8-7-14-4-5-15(20)10-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23) |
InChI Key |
QOHHABHLHUOEMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole](/img/structure/B11144964.png)
![Ethyl 5-acetyl-2-{[(6-tert-butyl-3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11144968.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11144978.png)
![9-(2-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11144985.png)
![methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-methioninate](/img/structure/B11145000.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide](/img/structure/B11145004.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11145007.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B11145021.png)
![N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)glycylglycine](/img/structure/B11145026.png)

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11145031.png)
![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145033.png)
![6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B11145036.png)
